molecular formula C15H24N4O B1226752 9-(2-Hydroxy-3-nonyl)-3-deazaadenine CAS No. 87871-09-8

9-(2-Hydroxy-3-nonyl)-3-deazaadenine

Cat. No.: B1226752
CAS No.: 87871-09-8
M. Wt: 276.38 g/mol
InChI Key: DAWSASDELFSMFB-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Hydroxy-3-nonyl)-3-deazaadenine is a synthetic compound known for its significant biological activities It is a derivative of adenine, a purine nucleobase, and is characterized by the presence of a hydroxy nonyl chain at the 9-position and the absence of a nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine typically involves multiple steps, starting from commercially available adenine derivatives. The key steps include:

    Deamination: The removal of the amino group at the 3-position to form the deazaadenine structure.

The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation and deamination processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

9-(2-Hydroxy-3-nonyl)-3-deazaadenine has been widely studied for its applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.

    Biology: Studied for its effects on cellular processes and its potential as a tool for studying enzyme functions.

    Medicine: Investigated for its potential as an inhibitor of adenosine deaminase and phosphodiesterase, enzymes involved in various physiological processes.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:

    Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.

    Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.

These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.

Comparison with Similar Compounds

9-(2-Hydroxy-3-nonyl)-3-deazaadenine can be compared with other similar compounds, such as:

    Erythro-9-(2-hydroxy-3-nonyl)adenine: Another adenine derivative with similar inhibitory effects on adenosine deaminase and phosphodiesterase.

    Vidarabine: An antiviral agent with a similar structure but different biological activities.

    Cordycepin: A natural compound with inhibitory effects on adenosine deaminase and potential anticancer properties.

Properties

CAS No.

87871-09-8

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol

InChI

InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1

InChI Key

DAWSASDELFSMFB-NEPJUHHUSA-N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N

87871-09-8

Synonyms

(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol
3-deaza-EHNA
4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine
9-(2-hydroxy-3-nonyl)-3-deazaadenine
9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer
erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine

Origin of Product

United States

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